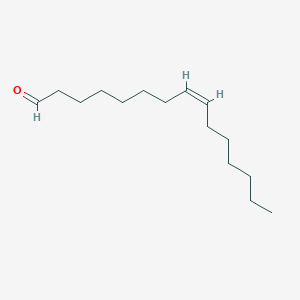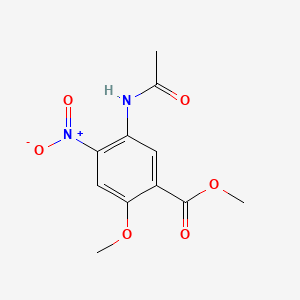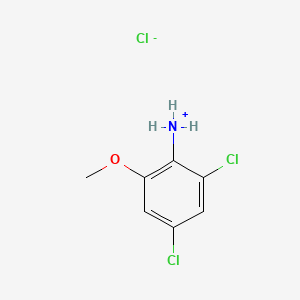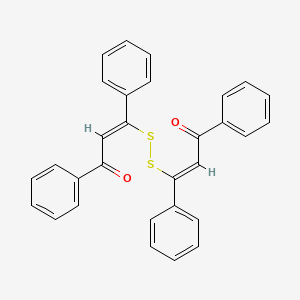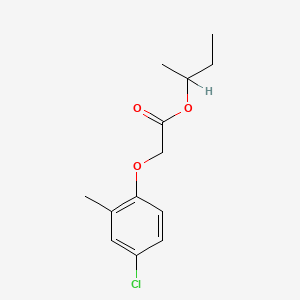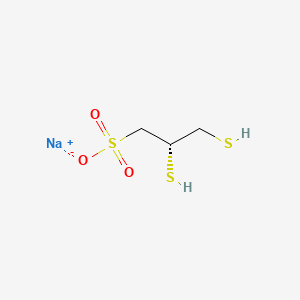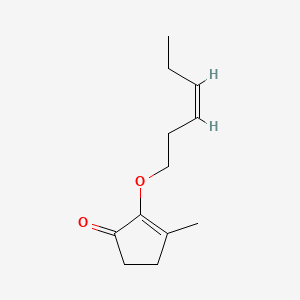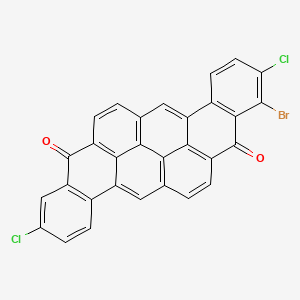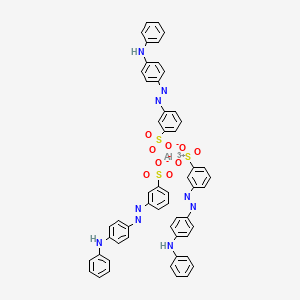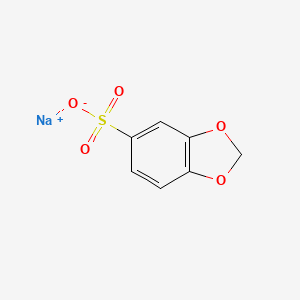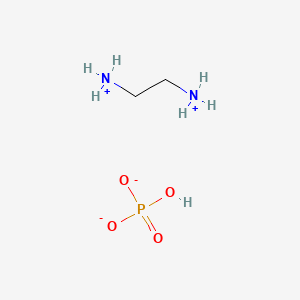
Ethylenediammonium hydrogen phosphate
Vue d'ensemble
Description
Le phosphate d'hydrogénoéthylènediammonium est un composé hybride organo-inorganique qui est constitué de cations éthylènediammonium et d'anions phosphate d'hydrogène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le phosphate d'hydrogénoéthylènediammonium peut être synthétisé par des méthodes hydrothermales. Une approche courante implique la réaction de l'éthylènediamine avec de l'acide phosphorique sous des conditions de température et de pression contrôlées. La réaction a généralement lieu dans un autoclave doublé de téflon à des températures d'environ 180 °C pendant plusieurs heures .
Méthodes de production industrielle : Dans les milieux industriels, la production de phosphate d'hydrogénoéthylènediammonium peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le procédé peut également inclure des étapes de purification telles que la recristallisation pour obtenir des produits de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphate d'hydrogénoéthylènediammonium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés de phosphate.
Réduction : Il peut être réduit pour former des phosphates d'état d'oxydation inférieur.
Substitution : L'anion phosphate d'hydrogène peut participer à des réactions de substitution avec d'autres anions ou cations.
Réactifs et conditions courants :
Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium lithium.
Substitution : Différents acides ou bases en fonction du produit de substitution souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent différents sels de phosphate, des dérivés d'éthylènediamine et d'autres composés organophosphorés .
4. Applications de recherche scientifique
Le phosphate d'hydrogénoéthylènediammonium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme catalyseur dans diverses réactions organiques et comme précurseur pour la synthèse d'autres composés organophosphorés.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques, notamment la stabilisation des enzymes et comme composant des solutions tampons.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent stabilisant pour les produits pharmaceutiques.
Industrie : Utilisé dans la production d'ignifugeants, d'engrais et comme composant des inhibiteurs de corrosion
5. Mécanisme d'action
Le mécanisme d'action du phosphate d'hydrogénoéthylènediammonium implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec les enzymes, les protéines et autres biomolécules, potentiellement en stabilisant leurs structures ou en modifiant leurs activités.
Voies impliquées : Il peut participer aux voies du métabolisme du phosphate, influençant la disponibilité des ions phosphate dans les systèmes biologiques
Applications De Recherche Scientifique
Ethylenediammonium hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other organophosphate compounds.
Biology: Investigated for its potential role in biological systems, including enzyme stabilization and as a component in buffer solutions.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of flame retardants, fertilizers, and as a component in corrosion inhibitors
Mécanisme D'action
The mechanism of action of ethylenediammonium hydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, potentially stabilizing their structures or altering their activities.
Pathways Involved: It may participate in phosphate metabolism pathways, influencing the availability of phosphate ions in biological systems
Comparaison Avec Des Composés Similaires
Le phosphate d'hydrogénoéthylènediammonium peut être comparé à d'autres composés similaires tels que :
Phosphate d'hydrogénodiammonium : Structure similaire mais diffère dans le composant cationique.
Phosphate de monoammonium : Contient un seul ion ammonium au lieu d'éthylènediammonium.
Phosphate de vanadyle : Contient du vanadium et possède des propriétés catalytiques différentes.
Unicité : Le phosphate d'hydrogénoéthylènediammonium est unique en raison de sa nature hybride organo-inorganique, qui lui confère des propriétés structurelles et fonctionnelles distinctes. Sa capacité à former des liaisons hydrogène et à interagir avec diverses cibles moléculaires en fait un composé polyvalent dans les applications de recherche et industrielles .
Propriétés
IUPAC Name |
2-azaniumylethylazanium;hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.H3O4P/c3-1-2-4;1-5(2,3)4/h1-4H2;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDBVJMDCMTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].OP(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H11N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52657-34-8 | |
| Details | Compound: 1,2-Ethanediamine, phosphate (1:1) | |
| Record name | 1,2-Ethanediamine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52657-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
158.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14852-17-6, 85408-23-7, 52657-34-8 | |
| Record name | Ethylenediamine, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, reaction products with ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85408-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediammonium hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052657348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediammonium hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


